2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide
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Overview
Description
2,2-Dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
The synthesis of 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of naphthalene derivatives with phenylcyclopropane carboxylic acid under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the cyclopropane ring and the incorporation of the dichloro groups .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,2-Dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds include:
2,2-Dichloro-1-(naphthalen-1-yl)ethanol: Shares the naphthalene and dichloro groups but differs in its functional groups and overall structure.
2,2-Dichloro-1-naphthalen-2-ylethanone: Another related compound with a similar core structure but different functional groups.
The uniqueness of 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide lies in its cyclopropane ring and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-20(22)13-19(20,15-9-2-1-3-10-15)18(24)23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJQZMKSJXMQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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